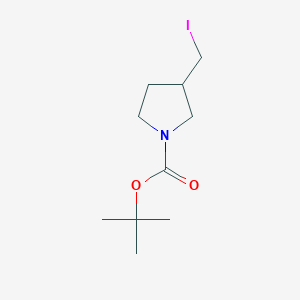

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUFVBGZKFHSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674040 | |

| Record name | tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479622-36-1 | |

| Record name | tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 3-(Iodomethyl)pyrrolidine-1-carboxylate

<_>

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a critical building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutics.[1][2][3] Its pyrrolidine core and reactive iodomethyl group make it a versatile intermediate for introducing the 3-methylpyrrolidine moiety into larger, more complex molecules.[3] This guide provides a detailed examination of the prevalent and efficient synthesis of this compound, focusing on the conversion of the corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, via an Appel-type reaction. We will delve into the mechanistic underpinnings, provide a robust and validated experimental protocol, and discuss key considerations for safety and optimization.

Introduction: Strategic Importance in Synthesis

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The introduction of a reactive handle, such as an iodomethyl group, at the 3-position of a protected pyrrolidine offers a strategic advantage for medicinal chemists. It allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.[2] The tert-butoxycarbonyl (Boc) protecting group provides stability and is readily removed under acidic conditions, adding to the synthetic utility of this compound.

This guide will focus on the most common and reliable method for its preparation: the iodination of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

The Synthetic Pathway: An Overview

The primary route to synthesize this compound involves the conversion of a primary alcohol to an alkyl iodide. The most widely employed method for this transformation is a variation of the Appel reaction.[4][5] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to achieve the desired conversion under mild conditions.[6][7]

Reaction Principle

The core of this synthesis is the in situ generation of a phosphonium iodide species from triphenylphosphine and iodine. This potent electrophile activates the hydroxyl group of the starting material, converting it into an excellent leaving group. Subsequent nucleophilic attack by the iodide ion results in the formation of the desired product and triphenylphosphine oxide as a byproduct.[5][8] The strong P=O double bond formed in the byproduct provides a significant thermodynamic driving force for the reaction.[5]

Caption: Overall synthetic transformation.

Mechanistic Insights: The Appel Reaction for Iodination

The mechanism of the Appel reaction for converting alcohols to alkyl iodides can be broken down into several key steps:[5][9][10]

-

Activation of Triphenylphosphine: Triphenylphosphine reacts with iodine to form a triphenylphosphonium iodide intermediate.

-

Formation of the Alkoxyphosphonium Salt: The alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, attacks the electrophilic phosphorus atom of the phosphonium iodide, displacing an iodide ion and forming an alkoxyphosphonium iodide salt. Imidazole, often added as a mild base, facilitates the deprotonation of the alcohol.[4]

-

SN2 Displacement: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in an SN2 fashion.[5][9] This results in the formation of the desired product, this compound, with inversion of configuration if the carbon were chiral, and triphenylphosphine oxide.

Caption: Simplified mechanism of the Appel iodination.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 199174-24-8 | 201.26 | 10.0 |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 12.0 |

| Iodine (I₂) | 7553-56-2 | 253.81 | 12.0 |

| Imidazole | 288-32-4 | 68.08 | 15.0 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | 2 x 25 mL |

| Brine | N/A | N/A | 25 mL |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add triphenylphosphine (3.15 g, 12.0 mmol) and imidazole (1.02 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Iodine Addition: Slowly add iodine (3.04 g, 12.0 mmol) portion-wise to the stirred solution. The color of the solution will turn dark brown. Continue stirring at 0 °C for 15 minutes.

-

Substrate Addition: Prepare a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (2.01 g, 10.0 mmol) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (25 mL) to consume any unreacted iodine. The dark brown color will fade to a pale yellow.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a colorless to light yellow oil.[1]

Expected Yield and Characterization

-

Yield: 75-85%

-

Appearance: Colorless to light yellow oil[1]

-

Molecular Formula: C₁₀H₁₈INO₂[1]

-

Molecular Weight: 311.16 g/mol

-

Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[12]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[12][13]

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the Appel reaction is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can consistently obtain high yields of the desired product. The versatility of this building block ensures its continued importance in the fields of medicinal chemistry and drug development.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Appel_reaction [chemeurope.com]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Appel Reaction [organic-chemistry.org]

- 11. This compound(479622-36-1) 1H NMR spectrum [chemicalbook.com]

- 12. sodiumiodide.net [sodiumiodide.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ICSC 0700 - TRIPHENYLPHOSPHINE [inchem.org]

An In-depth Technical Guide to tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrrolidine ring, a common scaffold in numerous biologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group. The key to its utility lies in the highly reactive iodomethyl substituent, which serves as a potent electrophilic handle for introducing the pyrrolidinyl-methyl moiety into a wide array of molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 479622-36-1[1] |

| Molecular Formula | C₁₀H₁₈INO₂[1] |

| Molecular Weight | 311.16 g/mol [2][3] |

| Appearance | Colorless or light yellow oily liquid[1] |

| Boiling Point | ~224-225 °C[1] |

| Melting Point | ~ -20 °C[1] |

| Density | ~1.41 g/cm³[1] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane[1] |

| InChI Key | DNUFVBGZKFHSDQ-UHFFFAOYSA-N[2] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(CI)C1[2][3] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in synthesis. The following spectroscopic data are characteristic of this compound and serve as a benchmark for its identification.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum, the large singlet corresponding to the nine equivalent protons of the tert-butyl group appears in the upfield region. The protons on the pyrrolidine ring and the iodomethyl group will exhibit more complex splitting patterns and chemical shifts influenced by their electronic environment and spatial relationships.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Key resonances include the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the distinct signals for the carbons of the pyrrolidine ring, with the carbon bearing the iodo-substituent being significantly influenced by the halogen's electronegativity.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The molecular ion peak corresponding to the compound's mass (311.16 g/mol ) would be expected. Fragmentation patterns often involve the loss of the tert-butyl group or other characteristic fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group is a prominent feature.

While specific peak values can vary slightly based on the solvent and instrument used, analytical techniques such as NMR, MS, and IR are indispensable for verifying the identity and purity of the compound before its use in further synthetic steps.[4][5][6][7]

Synthesis and Reaction Mechanisms

The preparation of this compound is most commonly achieved from its corresponding alcohol precursor, tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, via a nucleophilic substitution reaction. The hydroxyl group is first converted into a better leaving group, which is then displaced by an iodide ion.

A common method involves the reaction of the alcohol with methyl iodide under the catalysis of a base.[1] Another well-established laboratory-scale synthesis is the Finkelstein reaction, where the corresponding bromomethyl or chloromethyl analogue is treated with an iodide salt like sodium iodide in a suitable solvent such as acetone. The equilibrium is driven towards the iodo-product due to the precipitation of sodium chloride or bromide in acetone.

Workflow: Synthesis via Appel-type Reaction

A reliable method for converting the precursor alcohol involves an Appel-type reaction using iodine, triphenylphosphine, and a mild base like imidazole. This approach avoids harsh conditions and typically provides good yields.

Caption: General workflow for synthesizing the title compound.

Reactivity Profile: A Versatile Electrophile

The synthetic utility of this compound stems from the C-I bond. Iodine is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions

This is the primary mode of reactivity. A wide range of nucleophiles can displace the iodide anion, allowing for the facile construction of new carbon-heteroatom and carbon-carbon bonds. This makes the compound an ideal building block for introducing the N-Boc-pyrrolidin-3-ylmethyl moiety.

-

With Amines: Reaction with primary or secondary amines yields 3-(aminomethyl)pyrrolidine derivatives.

-

With Thiols: Thiolates readily displace the iodide to form thioethers.

-

With Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.

-

With Carbanions: Soft carbon nucleophiles, such as those derived from malonates or other stabilized enolates, can be used to form new C-C bonds.

The Boc protecting group is generally stable under the neutral or mildly basic conditions used for these Sₙ2 reactions. It can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the secondary amine of the pyrrolidine ring for further functionalization.

Caption: Nucleophilic displacement of iodide.

Applications in Drug Discovery and Development

The pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. As such, this compound serves as a key intermediate for the synthesis of novel therapeutic agents.[8] Its utility spans various research areas:

-

Pharmaceutical Intermediates: It is a foundational component for creating more complex molecules targeting specific biological pathways.[5][8]

-

Synthesis of Bioactive Compounds: The ability to easily link the pyrrolidine motif to other pharmacophores makes it invaluable in lead optimization campaigns.[1]

-

Agrochemical Research: Similar to pharmaceuticals, the pyrrolidine structure can be incorporated into new pesticides and herbicides.[8]

The compound's structure is frequently found in patent literature detailing the synthesis of novel compounds for a range of therapeutic targets.[9][10]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin and serious eye irritation.[11][12] It is also considered harmful if swallowed.[2][12]

-

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][11][13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[1][12][13]

-

-

Storage:

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.[12][13]

Conclusion

This compound is a high-value synthetic intermediate prized for its ability to efficiently introduce the N-Boc-protected pyrrolidinyl-methyl group. Its well-defined reactivity, centered on the electrophilic iodomethyl group, allows for predictable and versatile applications in the synthesis of complex organic molecules. For researchers in drug discovery and development, this compound represents a reliable and essential tool for building novel molecular entities with potential therapeutic value. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full synthetic potential.

References

- 1. chembk.com [chembk.com]

- 2. This compound [chemdict.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. (S)-2-IodoMethyl-pyrrolidine-1-carboxylic acid tert-butyl ester(338945-22-5) 1H NMR [m.chemicalbook.com]

- 5. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]

- 6. (R)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(138108-72-2) 1H NMR [m.chemicalbook.com]

- 7. lehigh.edu [lehigh.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 10. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

- 12. aaronchem.com [aaronchem.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. (1R,2R)-反式-2-苄氧基环己胺 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

CAS Number: 479622-36-1

Introduction: A Versatile Pyrrolidine Building Block in Modern Drug Discovery

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, registered under CAS number 479622-36-1, is a pivotal synthetic intermediate in the field of medicinal chemistry.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring and a reactive iodomethyl group, renders it an invaluable building block for introducing the 3-methylpyrrolidine motif into complex molecules.[3] This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for researchers and professionals in drug development and organic synthesis.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific stereochemistry and substitution pattern of this building block are often crucial for achieving desired potency and selectivity in drug candidates. The presence of the reactive primary iodide allows for facile nucleophilic substitution, enabling the covalent linkage of the pyrrolidine moiety to a wide range of molecular scaffolds.[3] Consequently, this compound serves as a key component in the synthesis of innovative therapeutics, most notably in the development of targeted therapies like kinase inhibitors.

Physicochemical Properties and Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 479622-36-1 | [1][2] |

| Molecular Formula | C₁₀H₁₈INO₂ | [2] |

| Molecular Weight | 311.16 g/mol | [2] |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~319.0 °C (Predicted) | [3] |

| Density | ~1.504 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | |

| Storage | Store refrigerated (2-8 °C), away from light and moisture. | [1] |

Synthesis and Purification: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step process starting from a commercially available precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This process includes the activation of the primary alcohol followed by nucleophilic substitution with an iodide source.

Step 1: Synthesis of the Precursor, tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

While this precursor is commercially available, understanding its synthesis provides deeper insight into the overall process. One common route involves the reduction of the corresponding carboxylic acid or ester. A more direct approach is the N-Boc protection of 3-pyrrolidinemethanol.

Step 2: Iodination of tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The conversion of the primary alcohol to the corresponding iodide is a critical step. The Appel reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), is a widely employed and effective method for this transformation. This reaction proceeds under mild conditions and generally provides high yields of the desired product.

The causality behind this choice of reagents lies in the formation of a phosphonium iodide intermediate in situ. The triphenylphosphine attacks the iodine molecule, forming an iodophosphonium species. The oxygen of the alcohol then attacks the phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium salt. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the phosphonium group in an Sₙ2 reaction, yielding the alkyl iodide and triphenylphosphine oxide as a byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Cool the mixture to 0 °C using an ice bath.

-

Iodination: Add iodine (1.2 eq) portion-wise to the cooled solution. The reaction mixture will typically change color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for introducing the 3-methylpyrrolidine moiety into drug candidates through nucleophilic substitution reactions.[3] This is particularly evident in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis.

For instance, while not a direct precursor in all published routes, this iodo-pyrrolidine derivative is structurally analogous to key intermediates used in the synthesis of drugs like Tofacitinib and Upadacitinib .[4][5] In these syntheses, a nucleophile, typically an amine on a heterocyclic core (like a pyrrolo[2,3-d]pyrimidine), displaces a leaving group on the 3-methylpyrrolidine fragment. The iodomethyl group of the title compound is an excellent electrophile for such transformations.

The general reaction involves the Sₙ2 displacement of the iodide by a primary or secondary amine, forming a new carbon-nitrogen bond. The Boc-protecting group is crucial as it prevents the pyrrolidine nitrogen from acting as a competing nucleophile. It can be readily removed under acidic conditions later in the synthetic sequence to reveal the secondary amine if required.

Caption: General synthetic application in the synthesis of kinase inhibitors.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.45 ppm integrating to 9H), multiplets for the pyrrolidine ring protons, and a doublet for the diastereotopic protons of the iodomethyl group (CH₂I).

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group (~154 ppm), signals for the quaternary and methyl carbons of the tert-butyl group (~79 ppm and ~28 ppm, respectively), signals for the pyrrolidine ring carbons, and a distinctive upfield signal for the iodomethyl carbon due to the heavy atom effect of iodine.

-

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The isotopic pattern of iodine would not be readily observed as it is monoisotopic.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretching of the carbamate (Boc group). C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Safety, Handling, and Storage

As a reactive alkyl iodide, this compound requires careful handling to ensure laboratory safety.

Hazard Identification:

-

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[1]

-

Pictograms: GHS07 (Exclamation Mark).[6]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[7]

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[7]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Refrigeration (2-8 °C) is recommended for long-term storage.[1]

-

Protect from light, as alkyl iodides can be light-sensitive and may decompose over time to release free iodine, resulting in discoloration.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.[1]

-

Spills: Absorb spills with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in modern pharmaceutical research. Its straightforward synthesis and the reactivity of the iodomethyl group make it an ideal reagent for introducing the 3-methylpyrrolidine scaffold in the development of complex, biologically active molecules, particularly kinase inhibitors. Adherence to proper handling and storage protocols is essential to ensure the safety of researchers and to maintain the integrity of this versatile building block.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chembk.com [chembk.com]

- 4. research.unl.pt [research.unl.pt]

- 5. Upadacitinib synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [chemdict.com]

- 7. aksci.com [aksci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Abstract

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a versatile heterocyclic compound, primarily recognized as a pivotal intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its unique structural architecture, featuring a pyrrolidine ring, a stabilizing tert-butoxycarbonyl (Boc) protecting group, and a highly reactive iodomethyl moiety, suggests a compelling, yet largely unexplored, potential for direct biological activity.[1][2] This technical guide moves beyond its established role as a synthetic building block to propose and dissect its most probable mechanism of action: targeted covalent inhibition. We will explore the chemical rationale for this hypothesis, grounded in the principles of electrophilic reactivity, and provide a comprehensive, field-proven framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of reactive chemical entities in therapeutic design.

Deconstructing the Molecule: A Rationale for Covalent Action

At first glance, this compound is a simple organic molecule. However, a deeper analysis of its constituent parts reveals a structure primed for specific biological interaction.

-

The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, while the nitrogen atom can serve as a hydrogen bond acceptor, enhancing aqueous solubility and target engagement.[5]

-

The Boc Protecting Group: The tert-butoxycarbonyl group serves to protect the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis. In a biological context, this bulky, lipophilic group can influence the molecule's pharmacokinetic properties and its ability to cross cellular membranes.[1]

-

The Iodomethyl "Warhead": The defining feature for its potential mechanism of action is the iodomethyl group. Alkyl iodides are potent electrophiles due to the excellent leaving group nature of iodide. This functional group, often termed a "warhead" in medicinal chemistry, is capable of forming a stable covalent bond with nucleophilic residues on biological macromolecules, such as proteins or nucleic acids.[6][7][8]

This inherent reactivity strongly suggests that if this compound were to exhibit a direct biological effect, it would likely be through the irreversible, covalent modification of a specific biological target.[6]

Proposed Covalent Inhibition Mechanism

The central hypothesis is that the compound acts as a targeted covalent inhibitor (TCI). This mechanism involves a two-step process:

-

Initial Non-covalent Binding: The molecule first docks reversibly into a binding pocket on a target protein. This initial interaction is governed by weaker forces such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, driven by the pyrrolidine ring and Boc group.[8][9]

-

Irreversible Covalent Bond Formation: Once optimally positioned, the electrophilic carbon of the iodomethyl group is attacked by a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, lysine, or serine) in the protein's active or allosteric site. This results in the formation of a stable, irreversible covalent bond and the displacement of the iodide ion.[6][10]

This mode of action can lead to exquisite potency and prolonged duration of action, as the target protein is permanently inactivated.[11]

}

Proposed two-step mechanism of covalent inhibition.

An Experimental Roadmap for Mechanism of Action Elucidation

To validate the hypothesis of covalent inhibition and identify the specific molecular target(s), a systematic, multi-faceted experimental approach is required. The following protocols provide a comprehensive workflow, from initial target discovery to detailed kinetic characterization.

Phase 1: Target Identification using Chemoproteomics

The primary challenge is to identify which protein(s) in the complex cellular environment are covalently modified by the compound. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique for this purpose.[11][12]

-

Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a chemical probe. This "clickable" handle will allow for the subsequent attachment of a reporter tag.

-

Cell Lysate Preparation: Prepare fresh, native-state cell lysates from a relevant cell line (e.g., a cancer cell line if investigating anti-proliferative effects).

-

Competitive Incubation:

-

In a control group, treat the cell lysate with a broad-spectrum nucleophile-reactive probe (e.g., an iodoacetamide-alkyne probe) to label accessible nucleophilic residues in the proteome.

-

In the experimental group, pre-incubate the lysate with varying concentrations of this compound for a set time before adding the broad-spectrum probe.

-

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin reporter tag to the probe-labeled proteins.

-

Enrichment and Digestion: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the labeled targets. Wash extensively to remove non-specific binders and perform on-bead tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of peptides between the control and experimental groups. Proteins that are covalently modified by this compound will show a dose-dependent decrease in labeling by the broad-spectrum probe, allowing for their identification.[10]

}

Competitive chemoproteomics workflow for target discovery.

Phase 2: Target Validation and Characterization

Once a list of potential protein targets is generated, the next crucial step is to validate these hits and confirm the covalent interaction.

-

Recombinant Protein Expression: Obtain or produce a purified, recombinant version of the top candidate protein identified in the chemoproteomics screen.

-

Incubation: Incubate the purified protein with a molar excess of this compound. Include a vehicle control (e.g., DMSO).

-

Mass Analysis: Analyze the samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift in the experimental sample corresponding to the molecular weight of the inhibitor fragment (minus the iodine atom) will confirm direct covalent modification.[11]

-

Sample Preparation: Covalently label the purified target protein as described above.

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture via LC-MS/MS.

-

Data Analysis: Use specialized software to search for peptides that exhibit a mass shift corresponding to the adducted inhibitor. Tandem mass spectrometry (MS/MS) fragmentation data will pinpoint the exact amino acid residue that has been covalently modified.

Phase 3: Kinetic Analysis of Covalent Inhibition

To fully characterize the mechanism, it is essential to determine the kinetic parameters of the interaction. For irreversible inhibitors, potency is best described by the second-order rate constant kinact/KI.[10][13]

-

Assay Setup: If the identified target is an enzyme, utilize a suitable biochemical assay that monitors its activity (e.g., a fluorescence- or absorbance-based assay).

-

Time-Dependent Inhibition:

-

Pre-incubate the enzyme with various concentrations of the inhibitor for different lengths of time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction velocity for each condition.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line will give the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentration. Fitting this data to the appropriate equation will yield the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate of inactivation is half-maximal (KI).[13]

-

| Kinetic Parameter | Description | Significance |

| KI | Reversible binding constant | Reflects the initial affinity of the inhibitor for the target's binding site before covalent reaction. |

| kinact | Maximal rate of inactivation | Represents the maximum rate of covalent bond formation at saturating inhibitor concentrations. |

| kinact/KI | Second-order rate constant | The overall efficiency of the inhibitor, combining both binding affinity and chemical reactivity.[10][13] |

Conclusion and Future Directions

While this compound is cataloged primarily as a synthetic intermediate, its chemical structure contains all the necessary elements of a targeted covalent inhibitor. The pyrrolidine scaffold provides a proven framework for molecular recognition, while the iodomethyl group acts as a potent electrophilic warhead. The true biological potential of this molecule can only be unlocked through rigorous experimental investigation.

The workflows detailed in this guide—spanning from unbiased proteome-wide screening to precise kinetic characterization—provide a robust and validated pathway to define its mechanism of action. Successful identification and validation of a specific target would not only elucidate the function of this compound but could also pave the way for the development of novel, highly selective covalent therapeutics. The principles and protocols outlined herein are broadly applicable to the study of other electrophilic small molecules, contributing to the expanding frontier of covalent drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.unipa.it [iris.unipa.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spu.edu.sy [spu.edu.sy]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. drughunter.com [drughunter.com]

An In-depth Technical Guide to tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate: Synthesis, Structural Elucidation, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry and organic synthesis. We delve into its synthesis, purification, and detailed structural analysis, offering field-proven insights and step-by-step methodologies. This document is intended to serve as a practical resource for researchers, enabling a deeper understanding of this versatile compound and its applications in the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence stems from its ability to introduce conformational rigidity and provide a three-dimensional architecture that can effectively interact with biological targets. The introduction of an iodomethyl group at the 3-position of the N-Boc-protected pyrrolidine ring, as in this compound, creates a highly versatile intermediate.[1] The presence of the reactive carbon-iodine bond allows for a wide range of synthetic transformations, making it an invaluable tool for constructing complex molecular architectures.[1] This guide will explore the critical aspects of this compound, from its preparation to its detailed characterization, providing a solid foundation for its effective utilization in research and development.

Synthesis and Purification

The preparation of this compound is a critical process that dictates the purity and reactivity of the final product. A common and effective method involves a two-step sequence starting from the commercially available tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Synthetic Pathway: From Alcohol to Iodide

The conversion of the primary alcohol to the corresponding iodide is typically achieved via an Appel-type reaction.[2] This reaction utilizes triphenylphosphine and iodine to facilitate the nucleophilic substitution of the hydroxyl group.

Reaction Scheme:

The mechanism involves the initial reaction of triphenylphosphine with iodine to form a phosphonium iodide intermediate.[3] The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium salt. Finally, the iodide ion acts as a nucleophile, attacking the carbon bearing the oxygen and displacing triphenylphosphine oxide to yield the desired alkyl iodide.[3]

Detailed Experimental Protocol

-

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq).

-

Slowly add a solution of iodine (1.2 eq) in dichloromethane to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification Strategy

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from triphenylphosphine oxide and other byproducts.

Structural Analysis and Characterization

A thorough structural analysis is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals include:

-

A singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets in the range of 1.6-2.2 ppm for the pyrrolidine ring protons.

-

A multiplet around 2.5-2.8 ppm for the CH proton at the 3-position.

-

A doublet of doublets around 3.2-3.6 ppm for the two diastereotopic protons of the iodomethyl group (CH₂I).

-

Multiplets in the range of 3.3-3.7 ppm for the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Expected key signals include:

-

A signal around 28.5 ppm for the three methyl carbons of the tert-butyl group.

-

A signal around 79.5 ppm for the quaternary carbon of the tert-butyl group.

-

Signals for the pyrrolidine ring carbons.

-

A signal for the iodomethyl carbon (CH₂I), which is typically shifted upfield due to the heavy atom effect of iodine.

-

A signal around 154.5 ppm for the carbonyl carbon of the Boc protecting group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₀H₁₈INO₂), the expected molecular weight is approximately 311.04 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

Strong C-H stretching vibrations around 2850-3000 cm⁻¹.

-

A strong C=O stretching vibration for the carbamate carbonyl group around 1680-1700 cm⁻¹.

-

C-N stretching vibrations.

-

C-I stretching vibration, which is typically weak and found in the far-infrared region.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈INO₂ | [1] |

| Molecular Weight | 311.16 g/mol | [1] |

| Appearance | Pale yellow oil | [1] |

| CAS Number | 479622-36-1 | [1][4] |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of pharmaceutical compounds.[1] Its utility lies in the ability to introduce the pyrrolidine motif and to serve as a handle for further functionalization through nucleophilic substitution reactions at the iodomethyl group.

This compound and its derivatives are key intermediates in the synthesis of:

-

Enzyme inhibitors: The pyrrolidine scaffold can mimic the structure of natural substrates or transition states of enzymatic reactions.

-

Receptor agonists and antagonists: The three-dimensional shape of the pyrrolidine ring can be tailored to fit into the binding pockets of various receptors.

-

Antiviral and anticancer agents: Many compounds containing the pyrrolidine ring have shown promising activity against various viruses and cancer cell lines.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water and seek medical advice.[4] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the iodomethyl group, provides a versatile platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, purification, and structural characteristics, as detailed in this guide, is essential for its effective application in the pursuit of novel therapeutic agents.

References

Spectroscopic Characterization of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutics.[1] Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active compounds. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and suitability for subsequent synthetic transformations. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the interpretation of the data but also the rationale behind the experimental choices and the establishment of self-validating analytical systems.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the Boc protecting group, presents distinct features that are readily identifiable by various spectroscopic techniques. The following sections will dissect the expected and observed data from NMR, IR, and MS analyses.

References

A-Technical-Guide-to-the-Chiral-Synthesis-of-tert-Butyl-3-(iodomethyl)pyrrolidine-1-carboxylate

Abstract

This technical guide provides an in-depth examination of a robust and widely adopted method for the chiral synthesis of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate. This key synthetic intermediate is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 3-substituted pyrrolidine motif in a multitude of pharmacologically active compounds. The guide will focus on the conversion of a chiral alcohol precursor, specifically tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, into the target iodide. We will dissect the mechanistic underpinnings of the Appel-type reaction used for this transformation, provide a detailed, step-by-step experimental protocol, and present data in a clear, accessible format. The methodologies described herein are designed to be reproducible and scalable, ensuring their utility in a professional research and development setting.

Introduction: The Significance of 3-Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its rigid, five-membered structure provides a well-defined conformational constraint on appended pharmacophores, which is crucial for achieving high-affinity and selective binding to biological targets. The 3-position of the pyrrolidine ring, in particular, serves as a versatile attachment point for various functional groups, enabling the exploration of chemical space and the optimization of drug-like properties.

This compound is a valuable building block because the iodomethyl group is an excellent electrophile. The iodide is a superb leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions) to forge new carbon-heteroatom or carbon-carbon bonds. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen ensures stability during this functionalization and can be easily removed under acidic conditions in later synthetic steps. The synthesis of this intermediate in a chirally pure form is paramount, as the stereochemistry at the C3 position often has a profound impact on biological activity.

Retrosynthetic Strategy and Chosen Pathway

A logical and efficient retrosynthetic analysis of the target molecule points to a chiral alcohol as the immediate precursor. The most direct approach involves the conversion of the primary alcohol in either (R)- or (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate to the corresponding iodide. These chiral alcohol precursors are commercially available and can be synthesized from inexpensive chiral pool starting materials like L-glutamic acid or L-aspartic acid.

The forward synthesis, therefore, focuses on a reliable method for this alcohol-to-iodide transformation. While several methods exist, the Appel reaction and its variants offer a mild, high-yielding, and stereochemically predictable route.[1] This guide will detail a procedure using triphenylphosphine (PPh₃) and iodine (I₂), a classic combination that activates the alcohol for nucleophilic substitution.[2]

Caption: High-level overview of the synthetic conversion.

Mechanistic Insights: The Appel-Type Iodination

Understanding the reaction mechanism is critical for troubleshooting and optimization. The conversion of an alcohol to an alkyl iodide using triphenylphosphine and iodine proceeds through a well-established pathway.[2]

-

Activation of Triphenylphosphine: Triphenylphosphine acts as a nucleophile, attacking the iodine molecule to form an initial phosphonium iodide species (PPh₃I⁺ I⁻).[2]

-

Formation of the Oxyphosphonium Salt: The alcohol's oxygen atom then attacks the electrophilic phosphorus atom of the PPh₃I⁺ intermediate. This step forms a bulky alkoxyphosphonium iodide salt, converting the hydroxyl group—a notoriously poor leaving group—into an excellent one (triphenylphosphine oxide, TPPO). Imidazole is often added as a mild base to facilitate this process and scavenge the HI byproduct.[1]

-

SN2 Displacement: The iodide ion (I⁻), now acting as the nucleophile, attacks the carbon atom bearing the oxyphosphonium group. This occurs via a classic SN2 mechanism, displacing triphenylphosphine oxide and forming the desired alkyl iodide.[1][3]

A crucial consequence of the SN2 mechanism is the inversion of stereochemistry at the chiral center if the reaction occurs directly at that center. However, in this specific case, the reaction occurs at a primary, achiral carbon (the -CH₂OH group). Therefore, the stereochemical integrity of the chiral center at C3 of the pyrrolidine ring is preserved.

Caption: Simplified mechanism of the alcohol-to-iodide conversion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Appel-type iodinations.[1][4] It is designed for the synthesis of (R)-tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate, but it is equally applicable to the (S)-enantiomer.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.26 | 1.0 | 2.01 g (10.0 mmol) |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 3.93 g (15.0 mmol) |

| Iodine (I₂) | 253.81 | 1.5 | 3.81 g (15.0 mmol) |

| Imidazole | 68.08 | 2.0 | 1.36 g (20.0 mmol) |

| Dichloromethane (DCM), anhydrous | - | - | ~50 mL |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | - | - | ~30 mL |

| Brine (Saturated aq. NaCl) | - | - | ~20 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine (1.5 equiv.) and anhydrous dichloromethane (30 mL).

-

Reagent Addition (0 °C): Cool the flask to 0 °C using an ice-water bath. To the stirred solution, add imidazole (2.0 equiv.) followed by the portion-wise addition of iodine (1.5 equiv.). The solution will turn dark brown. Stir for 15-20 minutes at 0 °C.

-

Substrate Addition: Prepare a solution of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up - Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (~30 mL) until the brown color of excess iodine disappears.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (~20 mL each).

-

Work-up - Washing and Drying: Combine all organic layers and wash them sequentially with water (20 mL) and brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid or oil.[4]

Characterization and Data

The final product should be characterized to confirm its identity and purity.

-

Expected Yield: 75-90%

-

Appearance: Colorless to pale yellow solid or oil.

-

Molecular Formula: C₁₀H₁₈INO₂[5]

-

Molecular Weight: 311.16 g/mol [5]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.6-3.1 (m, 4H, pyrrolidine CH₂), ~3.2 (d, 2H, CH₂I), ~2.6 (m, 1H, pyrrolidine CH), ~2.1-1.8 (m, 2H, pyrrolidine CH₂), 1.46 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~154.5 (C=O), ~79.5 (C(CH₃)₃), ~55.0, ~45.0 (pyrrolidine CH₂), ~40.0 (pyrrolidine CH), ~30.0 (pyrrolidine CH₂), 28.5 (C(CH₃)₃), ~8.0 (CH₂I).

(Note: Exact NMR shifts may vary slightly depending on solvent and concentration.)

Safety and Troubleshooting

-

Safety: Always perform this reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Dichloromethane is a volatile and potentially hazardous solvent. Iodine can cause stains and irritation.

-

Troubleshooting - Incomplete Reaction: If TLC indicates the presence of starting material after 16 hours, consider adding small additional portions of PPh₃ and I₂. Ensure all reagents and solvents were anhydrous, as water can consume the active phosphonium intermediate.

-

Troubleshooting - Purification Difficulties: Triphenylphosphine oxide (TPPO) can sometimes co-elute with the product. Running a slightly less polar solvent system during chromatography can improve separation. Alternatively, TPPO can sometimes be precipitated from the crude mixture by adding a non-polar solvent like hexanes or diethyl ether and filtering before chromatography.

Conclusion

The synthesis of this compound via the iodination of its corresponding alcohol precursor is a reliable and essential transformation for medicinal chemists. The Appel-type reaction described provides a high-yielding route that preserves the critical stereochemistry of the starting material. By understanding the underlying mechanism and following a robust experimental protocol, researchers can confidently produce this versatile building block for application in complex target synthesis and drug discovery programs.

References

- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]

- 3. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. This compound AldrichCPR 479622-36-1 [sigmaaldrich.com]

The Stability and Storage of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a key building block in modern medicinal chemistry and drug development.[1] Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, while the iodomethyl group serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution.[2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during synthetic manipulations, allowing for its selective removal under acidic conditions.[1] This guide provides a comprehensive overview of the stability and storage of this versatile intermediate, offering insights into its degradation pathways, recommended handling procedures, and methodologies for stability assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.

| Property | Value | Source |

| Chemical Formula | C10H18INO2 | [1][3] |

| Molecular Weight | 311.16 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | [1][3] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [3] |

| Storage Temperature | 0-8 °C | [1][2] |

Understanding the Stability Profile: Potential Degradation Pathways

The stability of this compound is influenced by its two primary functional moieties: the N-Boc protecting group and the iodomethyl group. Degradation can be anticipated under specific environmental conditions.

Hydrolytic Degradation (Acid-Catalyzed)

The N-Boc group is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. This leads to the formation of the unprotected pyrrolidine ring.

-

Primary Degradant: 3-(Iodomethyl)pyrrolidine

-

Contributing Factors: Low pH environments, presence of protic acids.

Nucleophilic Substitution

The iodomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack. This can be a desired reaction in synthesis but an unwanted degradation pathway during storage or in certain formulations.

-

Potential Nucleophiles: Water (hydrolysis to the corresponding alcohol), amines, thiols, and other nucleophilic species present in the environment or in formulations.

-

Primary Degradant Example (Hydrolysis): tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Photodegradation

Alkyl iodides are known to be sensitive to light, particularly in the UV range. The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, generating a radical intermediate. This radical can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

-

Initiating Step: Homolytic cleavage of the C-I bond.

-

Contributing Factors: Exposure to UV and, to a lesser extent, visible light.

Recommended Storage and Handling Procedures

To ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.

-

Storage Temperature: The compound should be stored refrigerated at 0-8 °C.[1][2]

-

Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.

-

Light Protection: The compound should be stored in amber vials or other light-protective containers to prevent photodegradation.

-

Moisture Control: Due to its susceptibility to hydrolysis, exposure to moisture should be minimized. Containers should be tightly sealed.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

A Framework for Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development

A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound and for identifying and quantifying its degradation products. A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.[4]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and to demonstrate the specificity of the analytical method.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. (Note: N-Boc groups are generally stable to base, but other reactions may occur).

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 60°C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Experimental Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

The following protocol outlines a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method.

1. Initial Method Development:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

- A: 0.1% Formic acid in water

- B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm) and to assess peak purity.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

2. Method Optimization:

-

Analyze the samples from the forced degradation studies.

-

Adjust the gradient slope, initial and final mobile phase composition, and pH of the aqueous phase to achieve adequate separation (resolution > 2) between the parent compound and all degradation products.

-

If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl).

3. Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Potential Incompatibilities with Pharmaceutical Excipients

-

Nucleophilic Excipients: Excipients with nucleophilic functional groups (e.g., amines in certain polymers, thiol groups in antioxidants) could potentially react with the iodomethyl group.

-

Acidic Excipients: Strongly acidic excipients could catalyze the cleavage of the N-Boc group.

-

Reducing Sugars: While less likely to be a direct incompatibility, the presence of reducing sugars in excipients can sometimes lead to complex degradation pathways in formulated products.

It is imperative to conduct compatibility studies with selected excipients during pre-formulation development.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the reactivity of its N-Boc and iodomethyl functionalities. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important building block. The development of a validated stability-indicating analytical method is a critical step in its application, particularly in the context of drug development, providing the necessary tools to monitor its purity and stability over time.

References

tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate literature review

An In-Depth Technical Guide to tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a key synthetic intermediate widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring and a reactive iodomethyl group, makes it an invaluable building block for introducing the pyrrolidin-3-ylmethyl moiety into more complex molecular architectures.[2][3] The pyrrolidine scaffold is a prevalent motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of the Boc (tert-butoxycarbonyl) protecting group provides stability and facilitates controlled, stepwise synthesis, while the iodomethyl group serves as an excellent electrophile for nucleophilic substitution reactions.[3] This guide provides a comprehensive overview of its synthesis, characterization, and core applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 479622-36-1 | [1][4] |

| Molecular Formula | C₁₀H₁₈INO₂ | [2][4] |

| Molecular Weight | 311.16 g/mol | [2][4] |

| Appearance | Colorless to pale yellow oil | [1][2] |

| Boiling Point | ~224-225 °C | [1] |

| Density | ~1.41 g/cm³ | [1] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Mechanism

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The key transformation is the conversion of the primary alcohol to an iodide, a classic nucleophilic substitution.

Synthetic Workflow

The overall workflow involves the activation of the primary alcohol followed by displacement with an iodide ion. A common method is the Appel reaction or a variation thereof, which offers mild conditions and good yields.

Caption: General workflow for the synthesis via iodination of the corresponding alcohol.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard iodination methods (e.g., Appel reaction).

Materials:

-

tert-Butyl (S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)[5]

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Imidazole (1.5 eq)

-

Iodine (I₂) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve triphenylphosphine (1.5 eq) and imidazole (1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add iodine (1.5 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.

-

Add a solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-